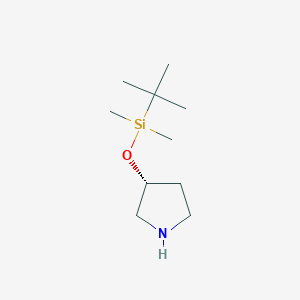

![molecular formula C25H20N2O7S B2610973 methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114651-04-5](/img/structure/B2610973.png)

methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

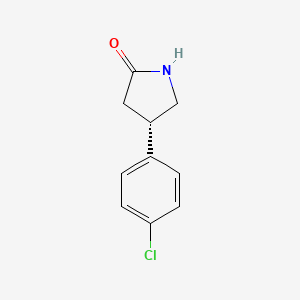

This compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-ylamino group, a 2-oxoethyl group, a phenyl group, and a 2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide group . It is related to a class of compounds that have been studied for their anticancer activity .

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the search results, similar compounds have been synthesized via various methods. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another related compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, was synthesized by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Facile Synthesis of Biologically Active Benzothiazine Derivatives : A study detailed the synthesis of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation of sodium saccharin. These compounds were evaluated for their antibacterial and radical scavenging activities, indicating the potential for similar compounds to serve as leads in drug discovery (Zia-ur-Rehman et al., 2009).

Anticancer Activity of Benzothiazole Moiety : Research on novel 4-thiazolidinones with benzothiazole moieties showed significant antitumor activity, highlighting the relevance of structural modifications in benzothiazine derivatives for enhancing anticancer efficacy (Havrylyuk et al., 2010).

Antimicrobial Applications : A series of 1,4-Benzothiazine compounds containing an isatin hydrazone moiety were synthesized and demonstrated promising antimicrobial potency. This suggests the potential of benzothiazine derivatives in developing new antimicrobial agents (Sonawane et al., 2009).

Chemical Properties and Reactions

Crystallographic Studies : The dehydration phenomenon in a related benzothiazine compound was studied, revealing insights into the crystallographic characteristics and structural transformations important for the synthesis and application of such compounds (Arshad et al., 2013).

Microwave-Assisted Synthesis : The microwave-assisted synthesis of benzothiazine derivatives indicated the efficiency and effectiveness of modern synthetic methods in producing compounds with antimicrobial properties, which could be applicable to the synthesis of the compound (Ahmad et al., 2011).

Eigenschaften

IUPAC Name |

methyl 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O7S/c1-32-25(29)24-23(16-7-3-2-4-8-16)18-9-5-6-10-21(18)35(30,31)27(24)14-22(28)26-17-11-12-19-20(13-17)34-15-33-19/h2-13H,14-15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYZPQVUCDROBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

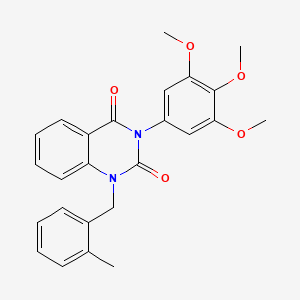

![N-(3,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2610890.png)

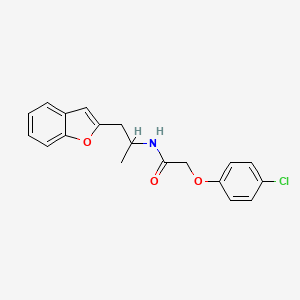

![Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2610895.png)

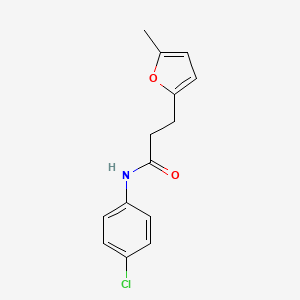

![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)

![Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2610904.png)